molecular formula C17H14F4N2O3 B2837707 N'-[2-(4-fluorophenoxy)ethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 1207007-38-2

N'-[2-(4-fluorophenoxy)ethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2837707
CAS No.: 1207007-38-2
M. Wt: 370.304
InChI Key: PHTZGVLJQVJVCA-UHFFFAOYSA-N
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Description

N'-[2-(4-fluorophenoxy)ethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide is a synthetic organic compound characterized by the presence of fluorine atoms and an oxalamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(4-fluorophenoxy)ethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with oxalyl chloride to produce the corresponding oxalate ester. Finally, the ester is reacted with 3-(trifluoromethyl)aniline under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(4-fluorophenoxy)ethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N'-[2-(4-fluorophenoxy)ethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N'-[2-(4-fluorophenoxy)ethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and specificity, leading to more effective interactions with biological molecules. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide: This compound shares structural similarities but differs in the functional group attached to the phenyl ring.

    4-fluoro-3-(trifluoromethyl)phenyl isocyanate: Another related compound with a different functional group, which can lead to different chemical properties and applications.

Uniqueness

N'-[2-(4-fluorophenoxy)ethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide is unique due to its specific combination of fluorine atoms and oxalamide group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F4N2O3/c18-12-4-6-14(7-5-12)26-9-8-22-15(24)16(25)23-13-3-1-2-11(10-13)17(19,20)21/h1-7,10H,8-9H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTZGVLJQVJVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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